

# An In-depth Technical Guide to Talviraline: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Talviraline**, also known as HBY 097, is a second-generation, non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of **Talviraline**. Detailed experimental protocols for the evaluation of its anti-HIV activity and a representative synthetic scheme are also presented.

## **Chemical Structure and Physicochemical Properties**

**Talviraline** is a quinoxaline derivative with the chemical formula C15H20N2O3S2.[1] Its chemical structure is characterized by a core quinoxaline ring system, a feature common to this class of NNRTIs.

Table 1: Chemical Identifiers of Talviraline



| Identifier        | Value                                                                                                               |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | propan-2-yl (2S)-7-methoxy-2-<br>(methylsulfanylmethyl)-3-sulfanylidene-2,4-<br>dihydroquinoxaline-1-carboxylate[1] |  |
| Synonyms          | HBY 097, Bay 10-8979[1][2]                                                                                          |  |
| CAS Number        | 163451-80-7[1]                                                                                                      |  |
| Molecular Formula | C15H20N2O3S2[1]                                                                                                     |  |
| Molecular Weight  | 340.5 g/mol [1]                                                                                                     |  |
| SMILES            | CC(C)OC(=0)N1INVALID-LINKCSC[1]                                                                                     |  |
| InChI Key         | GWKIPRVERALPRD-ZDUSSCGKSA-N[1]                                                                                      |  |

Table 2: Physicochemical Properties of Talviraline

| Property                             | Value                         | Source  |
|--------------------------------------|-------------------------------|---------|
| Physical State                       | Powder                        | [2]     |
| Solubility                           | DMSO: 50 mg/mL (146.86<br>mM) | [2]     |
| XLogP3                               | 2.7                           | [1]     |
| Predicted Collision Cross<br>Section | 173.3 Ų ([M+H]+)              | PubChem |

Note: Experimental data for melting point, boiling point, and pKa are not readily available in the public domain. Sonication is recommended for dissolution in DMSO.[2]

# Pharmacological Properties and Mechanism of Action

**Talviraline** is a highly potent inhibitor of HIV-1 replication.[2] It functions as a non-nucleoside reverse transcriptase inhibitor by binding to a specific allosteric site on the HIV-1 reverse



transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into proviral DNA.

Signaling Pathway of HIV-1 Reverse Transcription Inhibition by Talviraline



Click to download full resolution via product page

Caption: **Talviraline** binds to HIV-1 RT, inhibiting proviral DNA synthesis.

**Talviraline** has demonstrated efficacy against a variety of HIV-1 strains, including those resistant to other NNRTIs.[4] This broader activity profile is a key characteristic of second-generation NNRTIs.

# Experimental Protocols In Vitro Anti-HIV Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to determine the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

Experimental Workflow for CPE Inhibition Assay





Click to download full resolution via product page

Caption: Workflow for determining the anti-HIV activity of Talviraline.

Methodology:



- Cell Preparation: Seed a susceptible human T-cell line (e.g., MT-2) into 96-well microtiter plates at an appropriate density.
- Compound Dilution: Prepare serial dilutions of **Talviraline** in cell culture medium.
- Treatment: Add the diluted **Talviraline** to the wells containing the cells. Include control wells with no drug (virus control) and no virus (cell control).
- Infection: Add a predetermined amount of HIV-1 to the appropriate wells.
- Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.
- CPE Assessment: Quantify the extent of viral-induced CPE using a cell viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or by staining with a dye like crystal violet.[5]
- Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of **Talviraline** that inhibits the viral cytopathic effect by 50%.

### **HIV-1 Reverse Transcriptase Inhibition Assay**

This biochemical assay directly measures the inhibitory effect of **Talviraline** on the enzymatic activity of HIV-1 RT.

#### Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being labeled, e.g., [3H]dTTP), and a suitable buffer with MgCl<sub>2</sub> and DTT.
- Inhibitor Addition: Add varying concentrations of Talviraline to the reaction mixture.
- Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 reverse transcriptase.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).



- Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter mats using trichloroacetic acid.
- Quantification: Wash the filter mats to remove unincorporated labeled dNTPs and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of
   Talviraline that reduces the RT activity by 50%.

## Synthesis of Talviraline

**Talviraline** belongs to the quinoxaline class of compounds. The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A representative synthetic approach is outlined below.

Logical Flow of a Representative Quinoxaline Synthesis



Click to download full resolution via product page

Caption: General synthetic pathway for quinoxaline derivatives like **Talviraline**.

Note: A detailed, step-by-step synthesis protocol for **Talviraline** is proprietary and not publicly available. The synthesis of related quinoxaline NNRTIs often involves multi-step sequences to introduce the specific substituents required for anti-HIV activity.

#### Conclusion

**Talviraline** is a potent, second-generation NNRTI with a favorable preclinical profile for the treatment of HIV-1 infection. Its distinct chemical structure and mechanism of action make it an important compound in the study of anti-HIV drug development. The experimental protocols described herein provide a framework for the in vitro characterization of **Talviraline** and similar antiviral candidates. Further research into its clinical efficacy and the development of resistance is crucial for understanding its full therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Talviraline | C15H20N2O3S2 | CID 3000493 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Talviraline | HIV Protease | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Talviraline Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. CPE Inhibition Assay for Antiviral Research Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Talviraline: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068009#chemical-structure-and-properties-of-talviraline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com